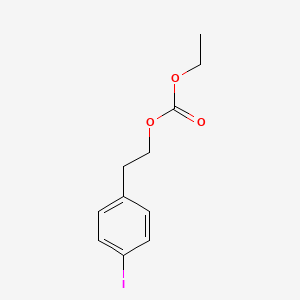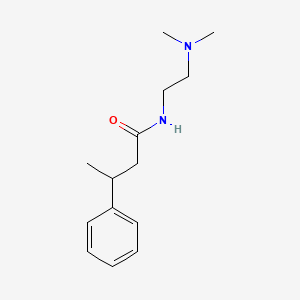
N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-dimethylaminoethyl)-3-phenylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a phenylbutanamide backbone, which imparts specific chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dimethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of N-(2-dimethylaminoethyl)-3-phenylbutanamide may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-dimethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutanamide backbone.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various nucleophiles.
科学的研究の応用
N-(2-dimethylaminoethyl)-3-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-dimethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The phenylbutanamide backbone may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.
類似化合物との比較
Similar Compounds
- N-(2-dimethylaminoethyl)acrylamide
- N-(2-dimethylaminoethyl)acridine-4-carboxamide
- Bis(2-(N,N-dimethylamino)ethyl) ether
Uniqueness
N-(2-dimethylaminoethyl)-3-phenylbutanamide is unique due to its specific combination of a dimethylaminoethyl group and a phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
63224-27-1 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-12(13-7-5-4-6-8-13)11-14(17)15-9-10-16(2)3/h4-8,12H,9-11H2,1-3H3,(H,15,17) |
InChIキー |
KOPLYSURUCFZLM-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)NCCN(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
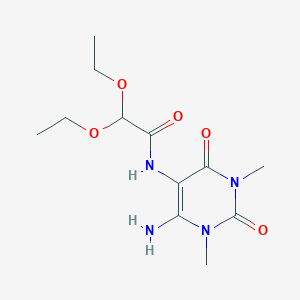
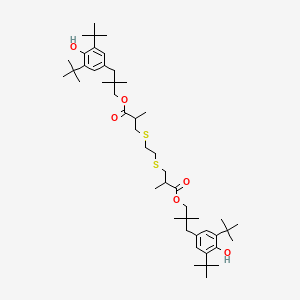
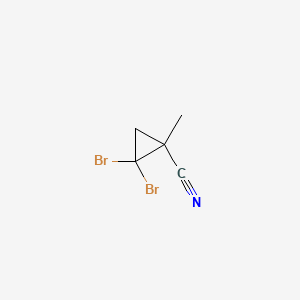
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
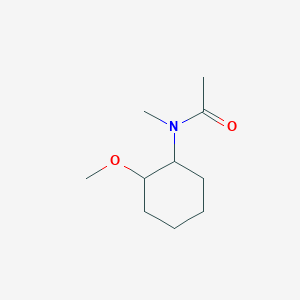
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
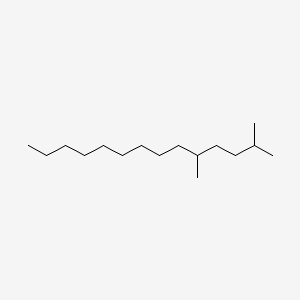
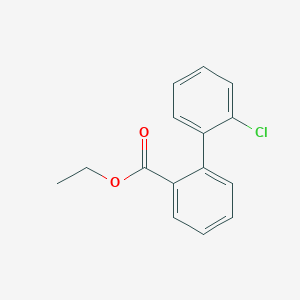
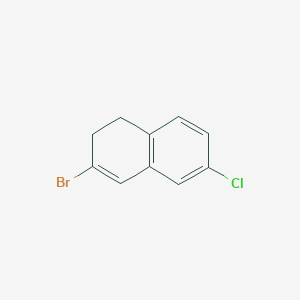
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
